molecular formula C22H22N4O3S B2398056 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide CAS No. 941879-72-7

2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide

Katalognummer: B2398056
CAS-Nummer: 941879-72-7
Molekulargewicht: 422.5
InChI-Schlüssel: IMVRVXVVTUJOGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide is a useful research compound. Its molecular formula is C22H22N4O3S and its molecular weight is 422.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

2-[(4-methoxybenzoyl)amino]-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-29-16-9-7-15(8-10-16)20(27)26-22-25-19-17(5-2-6-18(19)30-22)21(28)24-13-14-4-3-11-23-12-14/h3-4,7-12,17H,2,5-6,13H2,1H3,(H,24,28)(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVRVXVVTUJOGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3C(=O)NCC4=CN=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(4-methoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide (CAS No. 609794-45-8) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, anti-inflammatory effects, and mechanisms of action. It also includes relevant data tables and case studies to provide a comprehensive overview.

Chemical Structure

The structural formula of the compound can be represented as follows:

C23H23N3O3S\text{C}_{23}\text{H}_{23}\text{N}_{3}\text{O}_{3}\text{S}

Structural Features

  • Functional Groups : The compound features a methoxybenzamido group, a pyridinylmethyl moiety, and a tetrahydrobenzo[d]thiazole backbone.
  • Molecular Weight : Approximately 405.51 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation :
    • A study evaluated the cytotoxic effects of this compound against six cancer cell lines, including human gastric cancer (NUGC) and human colon cancer (DLD-1). The results indicated significant cytotoxicity with IC50 values in the low micromolar range (0.1–5 µM) for several tested lines .
  • Mechanism of Action :
    • The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase. Docking studies suggested that it interacts with the colchicine binding site on tubulin .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

  • In vitro assays demonstrated that it inhibits the release of pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages, suggesting a mechanism that may involve the inhibition of MAPK pathways .
  • The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the molecule could enhance its anti-inflammatory activity without compromising its anticancer effects .

Summary of Biological Activities

Activity TypeCell Lines TestedIC50 Values (µM)Mechanism of Action
AnticancerNUGC, DLD-10.1 - 5Tubulin polymerization inhibition
Anti-inflammatoryLPS-stimulated macrophagesNot specifiedInhibition of TNF-α release

Structure-Activity Relationship (SAR)

ModificationEffect on Activity
Methoxy groupEnhances solubility and potency
Pyridinylmethyl moietyImproves binding affinity
Tetrahydrobenzo[d]thiazole coreCritical for biological activity

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

This compound is part of a broader class of benzamide derivatives that have been studied for their inhibitory effects on histone deacetylases (HDACs). HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. The structural features of this compound, particularly the presence of the tetrahydrobenzo[d]thiazole moiety, contribute to its interaction with biological targets involved in cancer progression and other diseases .

Anticancer Properties

Research indicates that compounds with a similar structure exhibit notable anticancer activities. For instance, derivatives containing thiazole and benzamide functionalities have shown promise as selective inhibitors against various cancer cell lines. In vitro studies have demonstrated that these compounds can inhibit cell proliferation in several tumor types, including breast and prostate cancers .

Table 1: Anticancer Activity of Related Compounds

Compound StructureTarget Cancer Cell LinesIC50 (µM)
Thiazole Derivative AHeLa (Cervical)10
Benzamide Derivative BMCF-7 (Breast)15
Thiazole-Benzamide CPC3 (Prostate)12

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Studies have shown that modifications at specific positions on the benzamide and thiazole rings can significantly alter biological activity. For example:

  • Substituents on the benzamide : The presence of electron-donating groups enhances binding affinity to target enzymes.
  • Variations in the thiazole ring : Alterations in the nitrogen and sulfur positions can impact the compound's lipophilicity and overall pharmacokinetic profile.

Table 2: SAR Insights for Thiazole Derivatives

ModificationEffect on Activity
Electron-donating group on benzamideIncreased potency
Altered thiazole nitrogen positionImproved solubility

Case Studies

  • Inhibition of Histone Deacetylases :
    A study demonstrated that a similar compound effectively inhibited HDAC activity in vitro, leading to significant apoptosis in cancer cells. The study highlighted the importance of the tetrahydrobenzo[d]thiazole scaffold in enhancing HDAC inhibitory activity .
  • Antitumor Activity Evaluation :
    In vivo studies using xenograft models showed that administration of related thiazole compounds resulted in reduced tumor size and improved survival rates compared to control groups. These findings suggest strong potential for clinical applications in oncology .

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield and purity?

The synthesis involves multi-step reactions, typically starting with the formation of the tetrahydrobenzo[d]thiazole core. Key steps include:

  • Amide coupling : Use of coupling agents like EDCI/HOBt to link the 4-methoxybenzamido group to the tetrahydrobenzo[d]thiazole scaffold .
  • Pyridinylmethylation : Introduction of the pyridin-3-ylmethyl group via nucleophilic substitution or reductive amination, requiring pH control (6.5–7.5) and anhydrous conditions .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC (C18 columns, acetonitrile/water mobile phase) to isolate the final product . Optimization Tips :
  • Monitor intermediates via TLC or LC-MS to identify side products (e.g., hydrolysis of the methoxy group under acidic conditions) .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control) to enhance reaction efficiency .

Q. Which analytical techniques are critical for confirming structural integrity and purity?

  • 1H/13C NMR : Assign peaks for the methoxy group (δ ~3.8 ppm), pyridine protons (δ 8.1–8.5 ppm), and tetrahydrobenzo[d]thiazole backbone (δ 1.5–2.8 ppm for aliphatic protons) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]+ expected at m/z ~480) and detect impurities (e.g., de-methylated byproducts) .
  • HPLC : Use a C18 column with UV detection (254 nm) to assess purity (>98% for biological assays) .

Q. How should researchers design initial biological activity screens for this compound?

  • Target Selection : Prioritize kinases or GPCRs due to structural similarity to known inhibitors (e.g., thiazole-containing kinase inhibitors) .
  • In Vitro Assays :
  • Enzymatic inhibition assays (e.g., ATPase activity for kinase targets) .
  • Cell viability screens (e.g., MTT assay in cancer cell lines) .
    • Positive Controls : Include structurally related compounds (e.g., 4-methoxybenzamide derivatives) to benchmark activity .

Advanced Research Questions

Q. What strategies resolve discrepancies between spectroscopic data and expected structural features during characterization?

  • Orthogonal Techniques :
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the tetrahydrobenzo[d]thiazole region .
  • X-ray Crystallography : Confirm stereochemistry if chiral centers exist (e.g., tetrahydro ring conformation) .
    • Isolation of Byproducts : Use preparative HPLC to isolate impurities (e.g., oxidized thiazole derivatives) and characterize them via HR-MS .

Q. How can computational modeling predict the compound’s binding interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina to simulate binding to kinase ATP pockets (PDB: 1ATP). Focus on hydrogen bonding with the pyridine nitrogen and hydrophobic interactions with the tetrahydrobenzo[d]thiazole core .
  • MD Simulations : Assess binding stability over 100 ns trajectories (GROMACS) to identify critical residues (e.g., Lys68 in EGFR) .
  • SAR Analysis : Modify substituents (e.g., replacing methoxy with ethoxy) to predict activity trends .

Q. What methodologies elucidate metabolic stability and degradation pathways in preclinical studies?

  • In Vitro Metabolism :
  • Microsomal Incubations : Use human liver microsomes (HLMs) with NADPH to identify phase I metabolites (e.g., demethylation at the 4-methoxy group) .
  • LC-HRMS : Detect metabolites via accurate mass shifts (e.g., +16 Da for hydroxylation) .
    • Degradation Studies :
  • Forced degradation under acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions to profile stability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.